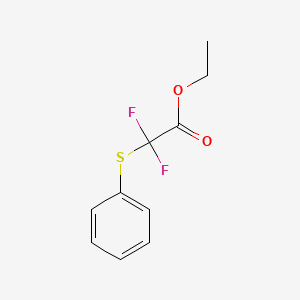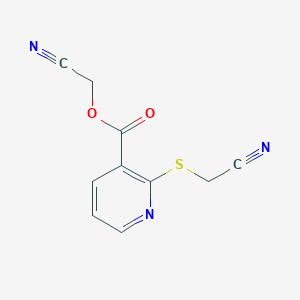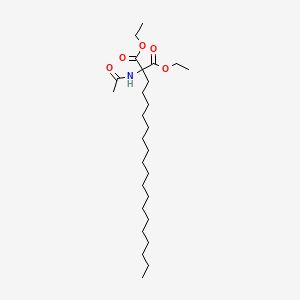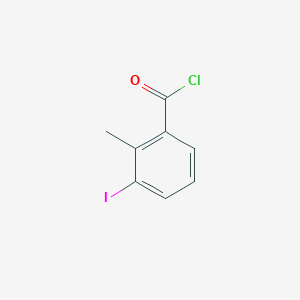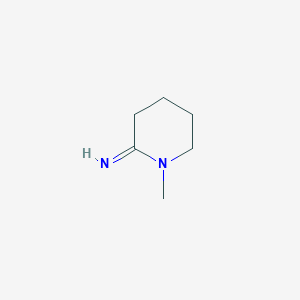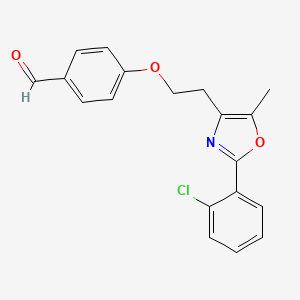
4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde is a complex organic compound with a molecular formula of C19H16ClNO3. This compound is characterized by the presence of a benzaldehyde group attached to an oxazole ring, which is further substituted with a chlorophenyl group. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar, ditazole, and mubritinib share the oxazole ring structure and exhibit various biological activities.
Chlorophenyl Compounds: Similar compounds include chlorophenyl derivatives used in pharmaceuticals and agrochemicals.
Uniqueness
4-(2-(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
103789-58-8 |
|---|---|
Molecular Formula |
C19H16ClNO3 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[2-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H16ClNO3/c1-13-18(10-11-23-15-8-6-14(12-22)7-9-15)21-19(24-13)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3 |
InChI Key |
NBOFNMZROLVEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


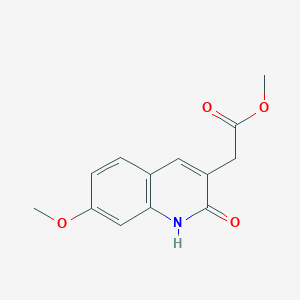
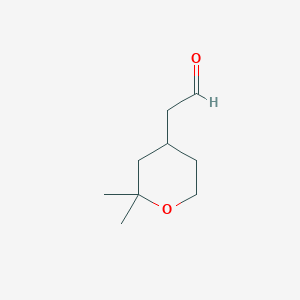
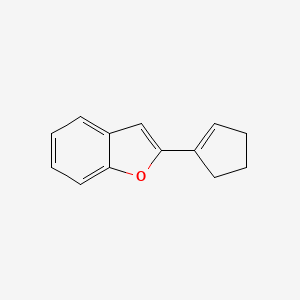
![5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8698468.png)
![2,3-Bis(bromomethyl)benzo[g]quinoxaline](/img/structure/B8698469.png)
![3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE](/img/structure/B8698486.png)
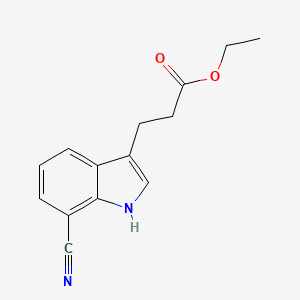

![Phenol, 4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-](/img/structure/B8698504.png)
